![molecular formula C15H14N2O2 B1325110 2-[3,4-Dihydro-1(2H)-quinolinyl]nicotinic acid CAS No. 1017200-69-9](/img/structure/B1325110.png)
2-[3,4-Dihydro-1(2H)-quinolinyl]nicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3,4-Dihydro-1(2H)-quinolinyl]nicotinic acid is a chemical compound that combines the structural features of quinoline and nicotinic acid. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The quinoline moiety is known for its presence in many biologically active compounds, while nicotinic acid is a well-known vitamin (Vitamin B3) with various health benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,4-Dihydro-1(2H)-quinolinyl]nicotinic acid typically involves the reaction of 2-alkynylanilines with ketones in the presence of a catalyst. One common method uses p-toluenesulfonic acid monohydrate as a promoter in ethanol at reflux conditions . Another approach involves the use of Lewis acids such as FeCl3 to catalyze the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for scale-up and ensuring the purity of the final product, would apply.
Chemical Reactions Analysis
Types of Reactions
2-[3,4-Dihydro-1(2H)-quinolinyl]nicotinic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural similarity to biologically active quinoline derivatives makes it a candidate for drug development.
Medicine: It may have potential as a therapeutic agent due to its quinoline and nicotinic acid components.
Industry: It could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[3,4-Dihydro-1(2H)-quinolinyl]nicotinic acid is not well-documented. based on its structure, it may interact with molecular targets similar to those of quinoline and nicotinic acid derivatives. These interactions could involve binding to enzymes or receptors, thereby modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-1H-quinolin-2-one: This compound shares the quinoline core and has been studied for its biological activities.
8-Hydroxy-3,4-dihydro-1H-quinolin-2-one: Another quinoline derivative with potential biological applications.
8-Methoxy-3,4-dihydro-1H-quinolin-2-one: Similar to the above compounds, with a methoxy group that may alter its properties.
Uniqueness
2-[3,4-Dihydro-1(2H)-quinolinyl]nicotinic acid is unique due to the combination of the quinoline and nicotinic acid moieties. This dual functionality may confer unique biological and chemical properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(3,4-dihydro-2H-quinolin-1-yl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c18-15(19)12-7-3-9-16-14(12)17-10-4-6-11-5-1-2-8-13(11)17/h1-3,5,7-9H,4,6,10H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGAHWHCIJQCFSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C3=C(C=CC=N3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
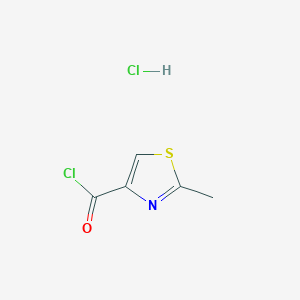
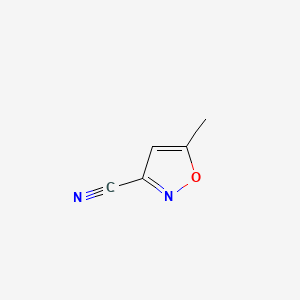
![[4-(1,3-Thiazol-2-yl)phenyl]methanol](/img/structure/B1325032.png)

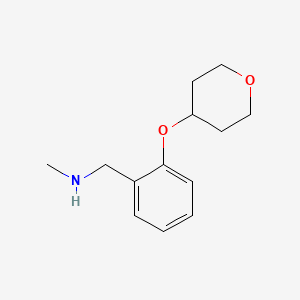
![[4-(Tetrahydropyran-4-yloxy)phenyl]methanol](/img/structure/B1325035.png)
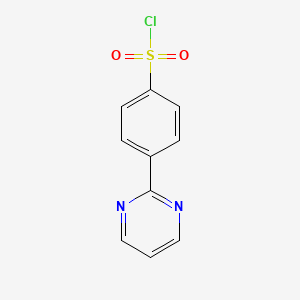
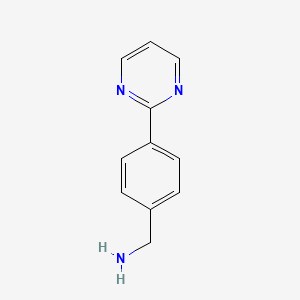
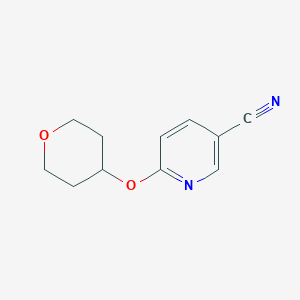
![2-(Tetrahydro-pyran-4-yloxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine](/img/structure/B1325042.png)
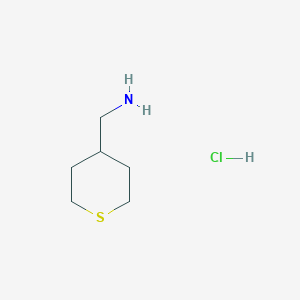
![2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzonitrile](/img/structure/B1325046.png)
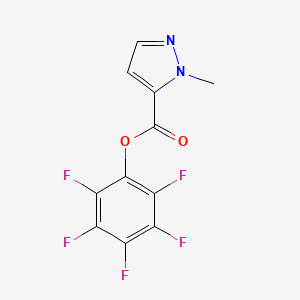
![Ethyl 4-[(6-methylpyrazin-2-yl)oxy]benzoate](/img/structure/B1325048.png)
